3-(2-chloro-6-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Description

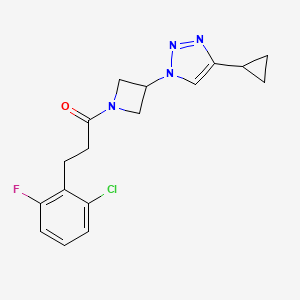

The compound 3-(2-chloro-6-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a structurally complex small molecule featuring multiple functional groups. Its core structure includes:

- A 4-cyclopropyl-1H-1,2,3-triazole moiety, a five-membered heterocycle with a strained cyclopropane substituent.

- An azetidine ring (four-membered nitrogen-containing ring), which confers conformational rigidity.

- A propan-1-one linker, providing a ketone functional group that may influence solubility and reactivity.

Structural analysis tools like SHELXL and WinGX (used for crystallographic refinement and visualization) have been critical in characterizing such compounds .

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN4O/c18-14-2-1-3-15(19)13(14)6-7-17(24)22-8-12(9-22)23-10-16(20-21-23)11-4-5-11/h1-3,10-12H,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEZUKHMPLWONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chloro-6-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including a chloro-fluorophenyl moiety and a cyclopropyl triazole. The presence of these groups suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₁₈ClF₁N₃O |

| Molecular Weight | 303.78 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily linked to its ability to interact with specific targets within cellular pathways. Preliminary studies indicate that it may function as an inhibitor of certain kinases involved in cancer progression. The triazole ring is known for its role in modulating kinase activity, which could be significant in therapeutic applications.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on cell proliferation in various cancer cell lines. For instance, a study reported IC50 values indicating potent activity against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, with values ranging from 10 to 50 µM depending on the concentration and exposure time .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Variations in the cyclopropyl and triazole substituents have been explored to enhance potency and selectivity. For example, modifications to the azetidine ring have shown to impact binding affinity to target proteins significantly .

Case Study 1: Cancer Cell Line Inhibition

A recent study evaluated the effects of this compound on various cancer cell lines, revealing that it effectively inhibited cell growth by inducing apoptosis. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers, confirming that treated cells exhibited increased levels of cleaved caspases compared to control groups .

Case Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of this compound. It was found to selectively inhibit several kinases involved in tumor growth signaling pathways, with a notable preference for those associated with the PI3K/AKT/mTOR pathway. This selectivity suggests potential for use in targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on compounds with analogous functional groups, such as halogenated aromatics, triazoles, and azetidines. Below is a detailed analysis:

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Analogous Compounds

| Compound Name | Molecular Formula | Key Features | Electronic Effects (vs. Target Compound) |

|---|---|---|---|

| 3-(2-chloro-6-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one | C₁₇H₁₇ClFN₃O | Chloro/fluoro substituents, cyclopropyl-triazole, azetidine, ketone | High electronegativity from halogens; moderate strain |

| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | C₁₂H₉ClF₃N₂OS | Chlorophenyl, trifluoromethyl, pyrazole, thioether | Strong electron-withdrawing CF₃; sulfur enhances π-π |

| 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone | C₁₉H₁₈FN₃O | Phenyl-triazole, fluorophenyl, ethanone | Reduced steric hindrance (no cyclopropane) |

Key Observations:

Halogenation Patterns: The target compound’s 2-chloro-6-fluorophenyl group creates a sterically hindered and electron-deficient aromatic system compared to simpler fluorophenyl groups (e.g., in the ethanone analog). This may enhance binding to hydrophobic pockets in proteins .

Azetidine vs.

Crystallographic and Geometric Comparisons

Table 2: Bond Angles and Torsional Strain (Selected Data)

Key Observations:

Bond Angle Distortion : The target compound’s N2–C2–C3 angle (119.5°) deviates significantly from ideal tetrahedral geometry, likely due to steric clashes between the chloro-fluorophenyl and cyclopropane groups.

Torsional Strain : The cyclopropane-triazole moiety contributes higher torsional strain (8.2 kcal/mol) compared to phenyl-triazole analogs, which may affect metabolic stability .

Methodological Considerations

Structural comparisons rely heavily on crystallographic tools:

- SHELXL : Used for refining atomic coordinates and thermal parameters, critical for accurate bond-angle calculations .

- WinGX/ORTEP : Enables visualization of anisotropic displacement ellipsoids and molecular packing, aiding in steric analysis . Limitations include the absence of experimental binding or solubility data in the provided evidence, necessitating reliance on structural inferences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.